molecular formula C9H3ClF4N2 B8310375 3-Chloro-6-fluoro-2-(trifluoromethyl)quinoxaline

3-Chloro-6-fluoro-2-(trifluoromethyl)quinoxaline

Cat. No. B8310375
M. Wt: 250.58 g/mol
InChI Key: VGCKAFBBOWKTBV-UHFFFAOYSA-N
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Patent
US08748374B2

Procedure details

7-Fluoro-3-(trifluoromethyl)quinoxalin-2-ol (24.1 g) and POCl3 (158.1 g) were combined and warmed to 100° C. for 12 h. The reaction mixture was cooled to room temperature and diluted with acetonitrile (104 mL). To a separate vessel was charged water (320 g) and acetonitrile (124 g), then cooled to 10° C. The reaction mixture was added to the acetonitrile/water mixture over 1 hour. The slurry was cooled to 10° C. for 30 min, then it was filtered and the cake was washed with 2:1 (v/v) water:acetonitrile (3×65 mL). The solid was dried under vacuum at 50° C. for 14 h (24.7 g, 95% yield).
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
158.1 g
Type
reactant
Reaction Step Two
Name
Quantity
320 g
Type
reactant
Reaction Step Three
Quantity
124 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([C:13]([F:16])([F:15])[F:14])[C:8](O)=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:19].O.C(#N)C.O>C(#N)C>[Cl:19][C:8]1[C:7]([C:13]([F:16])([F:15])[F:14])=[N:6][C:5]2[C:10]([N:9]=1)=[CH:11][C:2]([F:1])=[CH:3][CH:4]=2 |f:3.4|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
FC1=CC=C2N=C(C(=NC2=C1)O)C(F)(F)F
Step Two
Name
Quantity
158.1 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
O
Name
Quantity
124 g
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.O
Step Five
Name
Quantity
104 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 10° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
the cake was washed with 2:1 (v/v) water
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 50° C. for 14 h (24.7 g, 95% yield)
Duration
14 h

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC2=CC=C(C=C2N1)F)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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